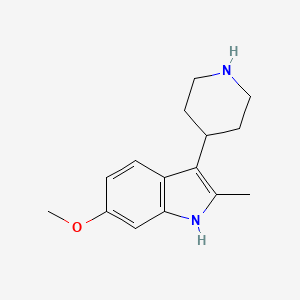
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and 4-piperidone.
Formation of Intermediate: The 6-methoxyindole is first methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The methylated indole is then coupled with 4-piperidone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Final Product: The reaction mixture is then purified using column chromatography to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with receptors in the central nervous system, such as serotonin or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter release and uptake, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole: Similar structure but with a methoxy group at the 5-position.
6-Methoxy-2-ethyl-3-(piperidin-4-yl)-1H-indole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the piperidinyl group at the 3-position provides distinct properties that differentiate it from other indole derivatives.
Propiedades
Número CAS |
52157-86-5 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C15H20N2O/c1-10-15(11-5-7-16-8-6-11)13-4-3-12(18-2)9-14(13)17-10/h3-4,9,11,16-17H,5-8H2,1-2H3 |
Clave InChI |
ZZKYNPASLPMEFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=C(C=C2)OC)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
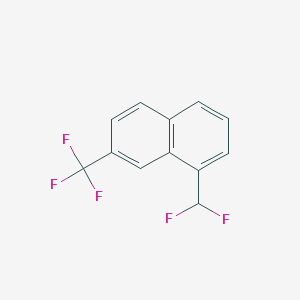
![7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane](/img/structure/B15066732.png)
![1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one](/img/structure/B15066738.png)
![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)

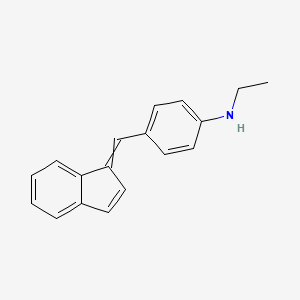
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
![7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one](/img/structure/B15066768.png)
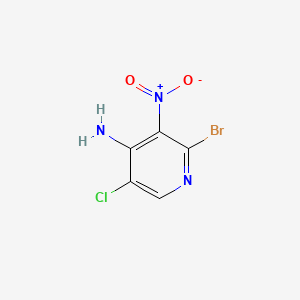
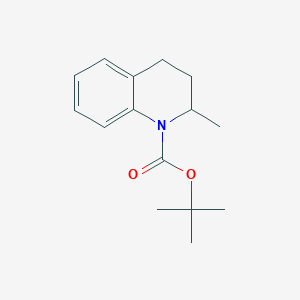
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)

